3-Amino-2-bromophenol

Übersicht

Beschreibung

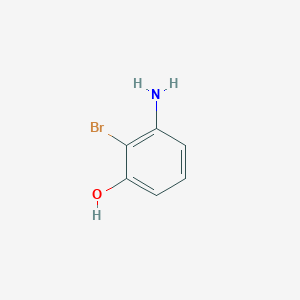

3-Amino-2-bromophenol is a chemical compound with the molecular formula C6H6BrNO and a molecular weight of 188.02 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .

Synthesis Analysis

The synthesis of 3-Amino-2-bromophenol involves several steps. The first step is nitration, followed by conversion from the nitro group to an amine, and finally bromination . The nitro group is meta directing, which means that the first step needs to be the nitration and not the bromination .Molecular Structure Analysis

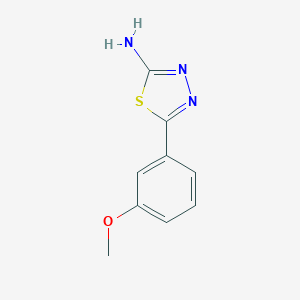

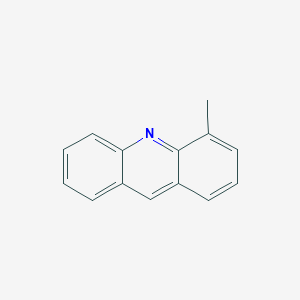

The molecular structure of 3-Amino-2-bromophenol consists of a benzene ring with a bromine atom, an amino group, and a hydroxyl group attached to it .Chemical Reactions Analysis

Phenols, such as 3-Amino-2-bromophenol, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . The hydroxyl group is a strongly activating, ortho- and para-directing substituent in these reactions .It should be stored in a dark place, under an inert atmosphere, at room temperature .

Wissenschaftliche Forschungsanwendungen

Bromophenols in Marine Algae : Zhao et al. (2005) identified bromophenols coupled with amino acid or nucleoside derivatives in the red alga Rhodomela confervoides, but they were found inactive against several microorganisms and human cancer cell lines. This indicates potential but unconfirmed bioactivity in marine-derived bromophenols (Zhao et al., 2005).

Antioxidant and Enzyme Inhibitory Actions : Öztaşkın et al. (2017) synthesized novel bromophenols and demonstrated their powerful antioxidant activities and inhibitory effects against enzymes like acetylcholinesterase and carbonic anhydrase, suggesting potential for therapeutic applications (Öztaşkın et al., 2017).

Anticancer Activities : A study by Guo et al. (2018) on a novel bromophenol derivative, BOS-102, found it effective in inducing cell cycle arrest and apoptosis in human lung cancer cells, indicating the potential of bromophenols as anticancer drugs (Guo et al., 2018).

Quantitative Analysis in Red Algae : Hofer et al. (2019) developed an HPLC method for analyzing bromophenolic compounds in the red alga Vertebrata lanosa, contributing to the understanding of bromophenols' role in nature and potential applications (Hofer et al., 2019).

Chemiluminescent Detection in DNA Analysis : Yu et al. (2016) discovered that bromophenol red acts as a signal enhancer in chemiluminescent detection of sequence-specific DNA, suggesting applications in molecular biology and clinical diagnostics (Yu et al., 2016).

Cellular Antioxidant Effect : Olsen et al. (2013) investigated the antioxidant activity of bromophenols isolated from the red alga Vertebrata lanosa, highlighting their potential as natural antioxidants (Olsen et al., 2013).

Safety and Hazards

3-Amino-2-bromophenol is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and causes serious eye irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapours/spray, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

Wirkmechanismus

Target of Action

3-Amino-2-bromophenol is a brominated derivative of phenol . It has been found to exhibit inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B) , an enzyme that plays a crucial role in insulin signaling and energy balance. PTP1B is considered a promising target for the treatment of type 2 diabetes and obesity .

Mode of Action

It is known that bromophenols can interact with their targets through electrophilic halogenation . In the case of 3-Amino-2-bromophenol, it may bind to the active site of PTP1B, thereby inhibiting its enzymatic activity .

Biochemical Pathways

The biochemical pathways affected by 3-Amino-2-bromophenol are likely related to its inhibitory effect on PTP1B. By inhibiting PTP1B, this compound could potentially enhance insulin signaling, thereby promoting glucose uptake and energy expenditure . .

Pharmacokinetics

Its molecular weight of 18802 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .

Result of Action

The primary molecular effect of 3-Amino-2-bromophenol is the inhibition of PTP1B, which could potentially lead to enhanced insulin signaling and improved glucose homeostasis . At the cellular level, this could result in increased glucose uptake and energy expenditure .

Action Environment

The action, efficacy, and stability of 3-Amino-2-bromophenol could be influenced by various environmental factors. For instance, the pH and temperature of the environment could affect the compound’s stability and activity. Furthermore, the presence of other molecules could potentially influence its binding to PTP1B and its subsequent effects .

Eigenschaften

IUPAC Name |

3-amino-2-bromophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO/c7-6-4(8)2-1-3-5(6)9/h1-3,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSNIVQDQECTJAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80332614 | |

| Record name | 3-Amino-2-bromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80332614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-2-bromophenol | |

CAS RN |

100367-36-0 | |

| Record name | 3-Amino-2-bromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80332614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,7-bis[(4-chlorophenyl)methylsulfanyl]-1H-imidazo[4,5-d]pyridazine](/img/structure/B185712.png)

![3-[(3,4-Dichlorobenzyl)sulfanyl]-6-methylpyridazine](/img/structure/B185714.png)

![3-Chloro-4,5-bis[(3,4-dichlorobenzyl)sulfanyl]pyridazine](/img/structure/B185717.png)

![1-Benzyl-2-[(2-fluorobenzyl)sulfanyl]-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B185728.png)

![Tetrazolo[1,5-b]pyridazin-7-amine](/img/structure/B185730.png)